Bond Character and Conductivity: DPB vs. Diphenylacetylene
Charge density analysis shows that 1,4-diphenylbutadiyne (DPB) retains near-ideal triple bond character (C≡C), while diphenylacetylene (DPA) exhibits significant double-bond character due to extended conjugation. This reduced conjugation in DPB results in lower electrical conductivity relative to DPA, as determined by Landauer's formalism [1].
| Evidence Dimension | Conductivity (relative) |
|---|---|
| Target Compound Data | Lower conductivity |
| Comparator Or Baseline | Diphenylacetylene (DPA): Higher conductivity |
| Quantified Difference | Not numerically quantified; stated as less conducting |
| Conditions | Electronic charge density analysis via X-ray crystallography; Landauer formalism for transport characteristics |
Why This Matters
For molecular electronics applications where precise tuning of conductance is critical, DPB offers a distinct conjugation profile compared to DPA, enabling different device architectures.
- [1] Dittrich, B., Hübschle, C. B., & Luger, P. (2009). Conjugation in 1,4-diphenylbutadiyne and 1,2-diphenylacetylene: A combined experimental and theoretical study. Journal of Molecular Structure, 921(1-3), 189-197. View Source
